molecular formula C15H21N3O4 B1398659 1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine CAS No. 654663-41-9

1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine

Cat. No. B1398659
M. Wt: 307.34 g/mol
InChI Key: WUDZSUORJRNYCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of 1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine is complex. It belongs to the class of organic compounds known as carboxylic acid esters . These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Discovery and Optimization of ACC Inhibitors

In the search for potent and orally active acetyl-CoA carboxylase (ACC) inhibitors, novel (4-piperidinyl)-piperazine derivatives were synthesized, leading to the discovery of advanced analogs showing potent inhibitory activities in enzyme and cell-based assays. These compounds demonstrated significant reduction of hepatic de novo fatty acid synthesis in rats, highlighting their potential therapeutic applications in metabolic diseases (Chonan et al., 2011).

Synthesis and Characterization of Novel Compounds

A study focused on synthesizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through a condensation reaction. The compound was characterized using various spectroscopic methods and evaluated for its in vitro antibacterial and anthelmintic activities, demonstrating its potential in pharmaceutical research (Sanjeevarayappa et al., 2015).

Mixed Ligand Concept in Radiochemistry

A basic study introduced a mixed ligand fac-tricarbonyl complex formulation for potential applications in labeling bioactive molecules. This approach offers a versatile method for influencing the physico-chemical properties of bioconjugates, which could be significant for diagnostic and therapeutic applications in nuclear medicine (Mundwiler et al., 2004).

Anti-Malarial Activity of Piperazine Derivatives

Research on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxybutyl)piperazine derivatives revealed their anti-malarial activity. Structural analyses and biological studies underscored the importance of specific substituents for activity, providing insights into drug development against malaria (Cunico et al., 2009).

Crystal Structure of Piperazine Derivatives

The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was investigated, revealing insights into the molecule's steric arrangements. Such studies are crucial for understanding the molecular basis of pharmacological activities and for guiding the synthesis of novel compounds (Gumireddy et al., 2021).

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-4-5-16-10-11(12)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDZSUORJRNYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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